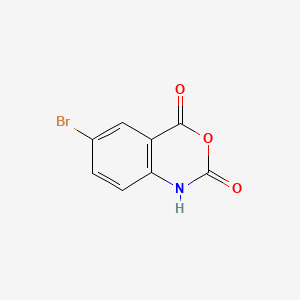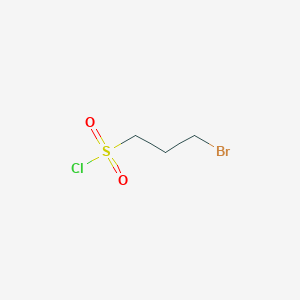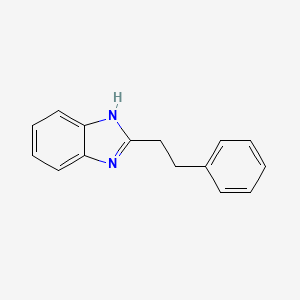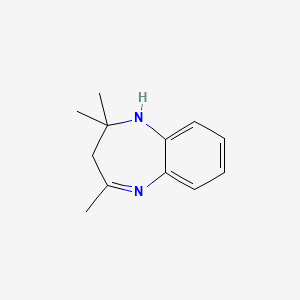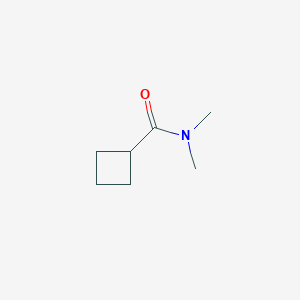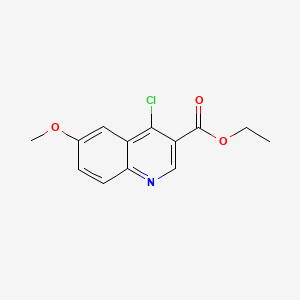
4-氯-6-甲氧基喹啉-3-羧酸乙酯
概述
描述
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family . It is also known as 4-Chloro-6-methoxyquinoline-3-carboxylic acid ethyl ester . This compound is used as a medical intermediate .
Synthesis Analysis
The synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate has been reported in the literature through various methods . One of the most common methods is the reaction between 6-methylquinoline-3-carboxylic acid and thionyl chloride, followed by the addition of ethyl alcohol. The product is then purified by column chromatography.Molecular Structure Analysis
The molecular formula of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is C13H12ClNO3 . Its molecular weight is 249.69 g/mol . The InChI key is GSIDXMVQPNWNIR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a pale yellow to off-white crystalline powder. It has a melting point of 99-101 °C and a boiling point of 376.1 °C at 760 mmHg. The compound is soluble in polar organic solvents such as ethanol, methanol, and chloroform, and insoluble in water.科学研究应用
Microwave-assisted Synthesis of Quinoline Derivatives
- Summary of Application : This method involves the synthesis of quinoline and its derivatives using microwave irradiation. It is a green pathway for the synthesis of quinoline derivatives and is significantly more effective than traditional methods .
- Methods of Application : The synthesis methods are pollution-free, energy-efficient, less time-consuming, and involve solid supported, one pot reaction, solvent free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations), and ionic liquids .
- Results or Outcomes : The microwave-assisted synthesis of quinoline derivatives has been proven to be more effective than traditional methods. These techniques can be implemented in industries to increase atom economy .
Synthesis of Quinolinyl-pyrazoles
- Summary of Application : Quinolinyl-pyrazoles have been synthesized and studied for their efficacy against typical drugs in the market .
- Methods of Application : One of the methods involves treating ethyl-6-chloro-2-methylquinoline-4-carboxylate with pyrazole-4-carboxaldehydes .
- Results or Outcomes : The synthesized quinolinyl-pyrazoles have been screened for their efficacy against the typical drugs in the market .
Synthesis of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
- Summary of Application : This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application : The specific synthesis method for this compound is not provided .
- Results or Outcomes : The product is sold “as-is” without any specific analytical data or warranties .
Synthesis of Quinolinyl-pyrazoles
- Summary of Application : This method involves the synthesis of quinolinyl-pyrazoles, which are pharmacologically important .
- Methods of Application : The synthesis involves treating ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine .
- Results or Outcomes : The synthesized quinolinyl-pyrazoles have been screened for their efficacy against typical drugs in the market .
Chemistry of 2-chloroquinoline-3-carbaldehyde
- Summary of Application : This review highlights the recently cited research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs .
- Methods of Application : The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results or Outcomes : The review provides a comprehensive overview of the recent developments in the chemistry of 2-chloroquinoline-3-carbaldehyde .
Synthesis of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
- Summary of Application : This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application : The specific synthesis method for this compound is not provided .
- Results or Outcomes : The product is sold “as-is” without any specific analytical data or warranties .
安全和危害
属性
IUPAC Name |
ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURGQUFEJWWDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307938 | |
| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
CAS RN |
22931-71-1 | |
| Record name | 22931-71-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


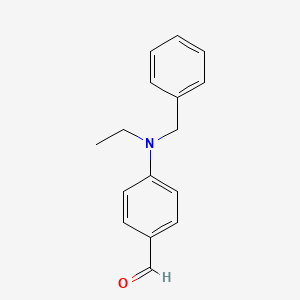


![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)


